

# Application Notes and Protocols for the Laboratory Use of Ervogastat

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed information and experimental protocols for the use of **Ervogastat** (PF-06865571), a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), in a laboratory research setting.

## Introduction to Ervogastat

**Ervogastat** is a small molecule inhibitor of the enzyme DGAT2, which catalyzes the final step in triglyceride synthesis.[1][2] By inhibiting DGAT2, **Ervogastat** effectively blocks the production of triglycerides in the liver, a key process in the pathophysiology of non-alcoholic steatohepatitis (NASH).[2][3] Developed by Pfizer, **Ervogastat** has been investigated in clinical trials for the treatment of NASH, both as a monotherapy and in combination with other therapeutic agents.[4][5] It is a valuable tool for in vitro and in vivo studies of lipid metabolism and the development of therapeutics for metabolic diseases.

### **Mechanism of Action**

**Ervogastat** selectively inhibits the DGAT2 enzyme, which is primarily located in the endoplasmic reticulum and is responsible for the conversion of diacylglycerol (DAG) and acyl-CoA to triglycerides.[2][6] This inhibition leads to a reduction in the synthesis and storage of triglycerides in hepatocytes.[7] **Ervogastat** has demonstrated high selectivity for DGAT2 over the DGAT1 isoform.[2]



### **Data Presentation**

The following tables summarize key quantitative data for **Ervogastat** from preclinical and clinical studies.

| Parameter                                           | Value                      | Species/System        | Reference |
|-----------------------------------------------------|----------------------------|-----------------------|-----------|
| In Vitro Potency                                    |                            |                       |           |
| DGAT2 IC50                                          | ~90 nM (for prototype)     | Enzyme Assay          | [2]       |
| DGAT1 Inhibition                                    | Very Low                   | Enzyme Assay          | [2]       |
| Monoacylglycerol Acyltransferase (MOGAT) Inhibition | Very Low                   | Enzyme Assay          | [2]       |
| In Vivo Efficacy                                    |                            |                       |           |
| Plasma Triglyceride<br>Reduction                    | Dose-dependent<br>decrease | Western Diet-fed Rats | [2]       |
| Hepatic Triglyceride<br>Reduction                   | Dose-dependent<br>decrease | Western Diet-fed Rats | [2]       |
| Clinical Data (Phase 2a)                            |                            |                       |           |
| Liver Fat Reduction (with Clesacostat)              | 48% - 60% reduction        | Humans with NASH      | [4][8]    |

Note: The IC<sub>50</sub> value for the prototype compound is provided as a reference for the potency of this class of inhibitors. Specific IC<sub>50</sub> values for **Ervogastat** may vary depending on the assay conditions.

# Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Triglyceride Synthesis and Inhibition by Ervogastat







Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Thieme E-Journals Synfacts / Abstract [thieme-connect.com]
- 2. youtube.com [youtube.com]
- 3. Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Pfizer [pfizer.com]
- 5. fattyliver.ca [fattyliver.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. expresspharma.in [expresspharma.in]
- To cite this document: BenchChem. [Application Notes and Protocols for the Laboratory Use of Ervogastat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831021#guidelines-for-the-use-of-ervogastat-in-laboratory-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com